1-(4-methylphenyl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(4-Methylphenyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C12H14O It features a cyclopropane ring attached to a 4-methylphenyl group and a formyl group
Synthetic Routes and Reaction Conditions:
Cyclopropanation Reaction: One common method to synthesize this compound involves the cyclopropanation of styrene derivatives. This can be achieved using diazo compounds in the presence of a catalyst such as rhodium or copper.
Formylation Reaction: The formylation of the cyclopropane ring can be carried out using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid such as titanium tetrachloride (TiCl4).
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous conditions.
Major Products:
Oxidation: 1-(4-Methylphenyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(4-Methylphenyl)cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)cyclopropane-1-carbaldehyde depends on the specific reactions it undergoes. In general, the compound can act as an electrophile due to the presence of the formyl group, which can participate in various nucleophilic addition and substitution reactions. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of more reactive intermediates.
Comparison with Similar Compounds
1-(4-Methylphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(4-Methylphenyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
1-(4-Methylphenyl)cyclopropane-1-amine: Similar structure but with an amino group instead of an aldehyde.
Uniqueness: 1-(4-Methylphenyl)cyclopropane-1-carbaldehyde is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its carboxylic acid, alcohol, and amine analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical transformations.
Properties
Molecular Formula |
C11H12O |
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Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(4-methylphenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H12O/c1-9-2-4-10(5-3-9)11(8-12)6-7-11/h2-5,8H,6-7H2,1H3 |
InChI Key |
QJPPPNCRCSYEAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C=O |
Origin of Product |
United States |
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